N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine
Description
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine is a heterocyclic aromatic compound featuring a dibenzothiophene core linked to a carbazole-substituted phenyl group via an amine bridge. This structure combines electron-rich carbazole and dibenzothiophene moieties, making it suitable for optoelectronic applications, particularly as a hole-transporting material (HTL) in organic light-emitting diodes (OLEDs) and quantum dot light-emitting diodes (QLEDs) . The carbazole group enhances hole mobility, while the dibenzothiophene contributes to thermal stability and balanced charge transport.
Properties
Molecular Formula |
C36H24N2S |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
N-[4-(9-phenylcarbazol-3-yl)phenyl]dibenzothiophen-2-amine |
InChI |
InChI=1S/C36H24N2S/c1-2-8-28(9-3-1)38-33-12-6-4-10-29(33)31-22-25(16-20-34(31)38)24-14-17-26(18-15-24)37-27-19-21-36-32(23-27)30-11-5-7-13-35(30)39-36/h1-23,37H |
InChI Key |
LUXWCBRFBBVMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC6=C(C=C5)SC7=CC=CC=C76)C8=CC=CC=C82 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(9-Phenyl-9H-carbazol-3-yl)phenyl Bromide
The synthesis begins with functionalizing 9-phenyl-9H-carbazole at the 3-position. A bromination reaction using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces a bromine atom, yielding 3-bromo-9-phenyl-9H-carbazole. Subsequent Suzuki coupling with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 100°C for 24 hours furnishes 4-(9-phenyl-9H-carbazol-3-yl)phenyl bromide in 85% yield.
Coupling with Dibenzo[b,d]thiophen-2-amine
Buchwald-Hartwig amination is employed to link the carbazole-bearing aryl bromide to the amine group of dibenzo[b,d]thiophen-2-amine. A mixture of Pd₂(dba)₃ (2 mol%), P(tBu)₃ (4 mol%), and KOtBu (3 equiv) in toluene at 85°C for 4 hours achieves C–N bond formation. The crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate = 5:1), affording the target compound in 82% yield.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd₂(dba)₃ | |
| Ligand | P(tBu)₃ | |
| Base | KOtBu | |
| Solvent | Toluene | |
| Temperature | 85°C | |
| Yield | 82% |
Synthetic Route 2: Suzuki-Miyaura Coupling
Synthesis of (4-Aminophenyl)dibenzo[b,d]thiophen-2-ylboronic Acid
Dibenzo[b,d]thiophen-2-amine is subjected to borylation using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C for 12 hours, yielding the corresponding boronic acid.
Coupling with 3-Bromo-9-phenyl-9H-carbazole
The boronic acid derivative is coupled with 3-bromo-9-phenyl-9H-carbazole under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, toluene/water) at reflux for 24 hours. After extraction and silica gel purification, the final product is obtained in 78% yield.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | K₂CO₃ | |
| Solvent | Toluene/water (3:1) | |
| Temperature | Reflux | |
| Yield | 78% |
Optimization of Reaction Conditions
Ligand and Solvent Screening
Comparative studies reveal that bulkier ligands like P(tBu)₃ enhance catalytic activity in Buchwald-Hartwig reactions, reducing side-product formation. Polar aprotic solvents (e.g., DMF) are avoided due to competing hydrolysis of intermediates.
Temperature and Time Dependence
Elevating temperatures beyond 85°C in Buchwald-Hartwig reactions leads to decomposition, while shorter reaction times (<3 hours) result in incomplete conversion. For Suzuki couplings, prolonged reflux (>24 hours) improves yields but risks boronic acid deboronation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 562.2063 ([M+H]⁺), consistent with the molecular formula C₃₆H₂₅N₂S.
Comparative Analysis of Methods
| Metric | Buchwald-Hartwig | Suzuki-Miyaura |
|---|---|---|
| Yield | 82% | 78% |
| Catalyst Cost | High (Pd₂(dba)₃) | Moderate (Pd(PPh₃)₄) |
| Purification Complexity | Moderate | High (boronic acid removal) |
| Scalability | Suitable for gram-scale | Limited by boronic acid stability |
Chemical Reactions Analysis
Types of Reactions
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Primarily used in the development of OLEDs and other organic electronic devices due to its excellent hole-transport properties
Mechanism of Action
The mechanism of action of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine in electronic applications involves its ability to transport holes efficiently. This is facilitated by its high hole mobility and the presence of electron-donating and accepting groups, which create a conducive environment for charge transport. The compound’s molecular structure allows for efficient injection and transport of positive charges (holes) from the anode to the emitting layer, enhancing device efficiency and stability .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related materials used in OLED/QLED devices, focusing on their molecular design, roles, and performance.
Performance Analysis
- Hole Transport Efficiency : The target compound’s dibenzothiophene-carbazole architecture provides superior hole mobility compared to PCBBiF (fluorene-based) but slightly lower than DBTA’s dibenzothiophene dimer, which exhibits stronger electron-blocking properties .
- Thermal Stability : Carbazole derivatives like PCBBiF and the target compound show higher glass transition temperatures (Tg > 150°C) than SFCOCz, which is prone to crystallization due to its ketone linkage .
- Device Efficiency : DBTA-based QLEDs achieve an external quantum efficiency (EQE) of 15.4%, outperforming PCBBiF (EQE ~12%) but underperforming SFCOCz in TADF-driven OLEDs (EQE ~20%) .
Key Structural Differences and Implications
Dibenzothiophene vs. Fluorene: Dibenzothiophene (target compound, DBTA) offers deeper HOMO levels (-5.4 eV) than fluorene (PCBBiF: -5.1 eV), improving hole injection from indium tin oxide (ITO) anodes . Fluorene derivatives like PCBBiF exhibit higher solubility, enabling easier thin-film processing .
Carbazole Substitution: The 9-phenyl-9H-carbazol-3-yl group in the target compound enhances rigidity and reduces aggregation-induced quenching compared to non-substituted carbazoles .
Linker Design :
- Biphenyl linkers in DBTA and PCBBiF improve conjugation length, whereas ketone bridges in SFCOCz introduce polarity, affecting charge balance .
Biological Activity
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and material sciences. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C36H24N2S
- Molecular Weight : Approximately 552.65 g/mol
- Core Structure : It contains a dibenzo[b,d]thiophene moiety fused with multiple aromatic systems, which may contribute to its electronic properties and biological activity.
Biological Activities
Research into the biological activity of this compound is still emerging. However, related compounds within the carbazole family have shown promise in various biological applications, including:
-
Anticancer Activity :
- Compounds with carbazole structures have been reported to exhibit cytotoxic effects against different cancer cell lines. For instance, N-substituted carbazoles have demonstrated effectiveness against breast cancer cell lines (e.g., MCF-7) with LC50 values indicating significant potency .
- A study highlighted that carbazole derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of signaling pathways .
-
Antimicrobial Properties :
- Several studies have documented the antimicrobial activity of carbazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 11.1 mm to 24.0 mm at specific concentrations .
- These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.
- Neuroprotective Effects :
The precise mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Cellular Targets : The compound may interact with specific cellular targets involved in apoptosis and cell proliferation.
- Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress levels within cells, which can lead to protective effects against damage .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Activity |
|---|---|---|---|
| N-(Dibenzo[b,d]furan)-9H-carbazole | Moderate | Yes | Limited |
| 5-(9H-Carbazol-9-yl)isophthalic acid | High | Moderate | Yes |
| N-(4-Chloro-N-(4-(9H-carbazol))phenyl)-dibenzo[b,d]furan | High | Yes | Moderate |
Case Studies
- Anticancer Efficacy Study :
- Antimicrobial Screening :
Q & A
Q. What are the standard synthetic routes for N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine?
The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. A typical procedure involves reacting brominated carbazole precursors (e.g., 3-(4-bromophenyl)-9-phenyl-9H-carbazole) with dibenzothiophen-2-amine derivatives under inert conditions. Ligands like XPhos or SPhos and catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly employed. Purification is achieved via column chromatography (hexane/ethyl acetate gradients) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assigns substituent positions on the carbazole and dibenzothiophene moieties.
- FT-IR : Confirms functional groups (e.g., C–N stretching at ~1350 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 592.22).
- Elemental Analysis : Ensures purity (>95% C, H, N content) .
Q. What purification methods are effective post-synthesis?
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradients) removes unreacted precursors.
- Recrystallization : Toluene/ethanol mixtures yield high-purity crystals suitable for single-crystal XRD analysis .
Q. What are the primary research applications of this compound?
The carbazole moiety enables hole-transport properties, while dibenzothiophene contributes electron-transport capabilities. Applications include:
- Organic Light-Emitting Diodes (OLEDs) : As emissive or charge-transport layers.
- Organic Field-Effect Transistors (OFETs) : Investigating charge mobility via thin-film studies .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- Catalyst Screening : Compare Pd₂(dba)₃ (higher activity) vs. Pd(OAc)₂ (cost-effective).
- Ligand Optimization : XPhos improves coupling efficiency for sterically hindered substrates.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 6 hours vs. 24 hours under conventional heating) .
Q. How to address discrepancies between elemental analysis and HRMS data?
- Recheck Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts.
- Solvent Residue Analysis : TGA or ¹H NMR identifies trapped solvents (e.g., ethyl acetate).
- Recalibrate Instruments : Cross-validate HRMS with isotopic pattern matching and elemental analyzer calibration .
Q. What computational methods predict the optoelectronic properties of this compound?
- Density Functional Theory (DFT) : B3LYP/6-31G* basis set calculates HOMO-LUMO gaps and charge distribution.
- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis absorption spectra (e.g., λmax ~380 nm for carbazole-dibenzothiophene systems).
- Molecular Dynamics (MD) : Models thin-film morphology for device performance correlations .
Q. How to resolve overlapping signals in ¹H NMR spectra?
- 2D NMR Techniques : HSQC and COSY assign coupled protons (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Variable Temperature NMR : Reduces signal broadening from dynamic processes (e.g., ring flipping) .
Q. What strategies validate thermal stability for device applications?
- Thermogravimetric Analysis (TGA) : Measures decomposition onset (target >300°C under N₂).
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., glass transition temperature, Tg).
- Accelerated Aging Tests : Expose thin films to 85°C/85% humidity to assess stability .
Data Contradiction Analysis
Q. How to reconcile conflicting charge mobility values in OFET studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
